molecular formula C26H32O6 B15123404 DL-1,2,4,5-bis-o-(1-Methylethylidene)-3,6-bis-o-(phenylmethyl)-myo-inositol CAS No. 98974-90-4

DL-1,2,4,5-bis-o-(1-Methylethylidene)-3,6-bis-o-(phenylmethyl)-myo-inositol

Cat. No.: B15123404
CAS No.: 98974-90-4
M. Wt: 440.5 g/mol
InChI Key: GVSFMNAITONPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-1,2,4,5-bis-O-(1-Methylethylidene)-3,6-bis-O-(phenylmethyl)-myo-inositol is a chemically modified derivative of myo-inositol, a cyclic polyol critical in cellular signaling and metabolism. The compound features two 1-methylethylidene (isopropylidene) groups at the 1,2- and 4,5-positions, and two benzyl (phenylmethyl) groups at the 3- and 6-positions (Figure 1, ). These protective groups render the molecule highly lipophilic, enhancing its stability and utility as an intermediate in organic synthesis or pharmaceutical development. The isopropylidene groups are acid-labile, enabling selective deprotection, while the benzyl groups can be removed via hydrogenolysis, offering flexibility in downstream functionalization.

Properties

CAS No.

98974-90-4

Molecular Formula

C26H32O6

Molecular Weight

440.5 g/mol

IUPAC Name

5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane

InChI

InChI=1S/C26H32O6/c1-25(2)29-21-19(27-15-17-11-7-5-8-12-17)23-24(32-26(3,4)31-23)20(22(21)30-25)28-16-18-13-9-6-10-14-18/h5-14,19-24H,15-16H2,1-4H3

InChI Key

GVSFMNAITONPJR-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(O1)C(C3C(C2OCC4=CC=CC=C4)OC(O3)(C)C)OCC5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Sequential Isopropylidene Acetal Formation

myo-Inositol’s 1,2- and 4,5-diols are cis-configured, enabling their simultaneous protection using acetone under acidic catalysis. In a representative procedure, myo-inositol is refluxed with excess acetone and a catalytic amount of concentrated sulfuric acid, yielding 1,2:4,5-di-O-isopropylidene-myo-inositol. This intermediate retains unprotected hydroxyls at positions 3 and 6, which are subsequently benzylated.

Reaction Conditions

  • Solvent: Anhydrous acetone
  • Catalyst: H₂SO₄ (0.5–1.0 mol%)
  • Temperature: 50–60°C
  • Yield: 70–85%

Benzylation of Residual Hydroxyl Groups

The 3- and 6-hydroxyls of 1,2:4,5-di-O-isopropylidene-myo-inositol are benzylated using benzyl bromide (BnBr) under strongly basic conditions. Sodium hydride (NaH) in anhydrous dimethylformamide (DMF) facilitates deprotonation, promoting nucleophilic substitution at the oxygen centers.

Optimization Considerations

  • Stoichiometry: 2.2 equivalents of BnBr per hydroxyl group ensure complete substitution.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity.

Alternative Synthesis via Conduritol Intermediates

Conduritols (cyclohexenetetrols) serve as versatile precursors for inositol derivatives due to their conjugated diene systems, which enable stereocontrolled dihydroxylation. This route is particularly valuable for accessing non-myo inositol configurations but can be adapted for this compound via functional group interconversion.

Ring-Closing Metathesis of Diene Precursors

Grubbs’ second-generation catalyst mediates the ring-closing metathesis of a diene derived from protected xylose derivatives, forming conduritol F. Subsequent dihydroxylation with osmium tetroxide (OsO₄) introduces vicinal diols, which are then protected as isopropylidene acetals.

Key Steps

  • Diene Synthesis: Wittig reaction of 2,3,4-tri-O-benzyl-D-xylose to form α,β-unsaturated ester.
  • Metathesis: Cyclization using Grubbs’ catalyst (5 mol%) in dichloromethane.
  • Dihydroxylation: OsO₄/N-methylmorpholine N-oxide (NMO) system yields tetrol.

Functionalization to Target Compound

The conduritol-derived tetrol undergoes selective benzylation and acetal protection. For instance, benzylation of the 3- and 6-positions followed by acetone treatment under acid catalysis furnishes the target molecule.

Industrial-Scale Production and Challenges

Commercial synthesis of this compound faces scalability hurdles due to the cost of protecting group reagents and multi-step purification. Patent disclosures (U.S. Patent 2,414,365) describe hydrolytic methods for inositol production from phytin, though adaptation for protected derivatives requires additional steps.

Economic and Environmental Considerations

  • Benzyl Bromide Handling: Toxicity and flammability necessitate closed-system reactors.
  • Acetone Recovery: Distillation reclaims excess acetone, reducing waste.
  • Catalyst Recycling: Grubbs’ catalyst recovery via filtration lowers costs.

Comparative Analysis of Synthesis Routes

Method Starting Material Key Steps Yield Purity Reference
Sequential Protection myo-Inositol Acetal formation → Benzylation 70–85% >95%
Conduritol Intermediates Xylose Derivatives Metathesis → Dihydroxylation → Protection 50–65% 90–95%

Chemical Reactions Analysis

Types of Reactions

DL-1,2,4,5-bis-o-(1-Methylethylidene)-3,6-bis-o-(phenylmethyl)-myo-inositol can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of the isopropylidene and benzyl groups to yield free hydroxyl groups.

    Substitution Reactions: Introduction of other functional groups at the hydroxyl positions after deprotection.

Common Reagents and Conditions

    Deprotection: Acidic conditions (e.g., hydrochloric acid) for isopropylidene removal and catalytic hydrogenation for benzyl group removal.

    Substitution: Various reagents depending on the desired functional group, such as alkyl halides for alkylation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, deprotection would yield myo-inositol, while substitution could yield a variety of functionalized inositol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its role in cellular signaling pathways.

    Medicine: Investigated for potential therapeutic applications, such as inositol derivatives for treating psychiatric disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of DL-1,2,4,5-bis-o-(1-Methylethylidene)-3,6-bis-o-(phenylmethyl)-myo-inositol would depend on its specific application. In biological systems, it may interact with enzymes and receptors involved in inositol signaling pathways, affecting cellular processes such as cell growth and differentiation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Inositol Derivatives

Compound Name Key Functional Groups Molecular Weight (g/mol) Solubility Trends Applications
DL-1,2,4,5-bis-O-(1-Methylethylidene)-3,6-bis-O-(phenylmethyl)-myo-inositol Isopropylidene, benzyl ~568* Lipophilic Synthetic intermediate
Topiramate (C12H21NO8S) Isopropylidene, sulfamate 339.36 Moderate polarity Anticonvulsant drug
myo-Inositol,4,5-bis(dihydrogen phosphate) 1-(2,3-dihydroxypropyl phosphate) Phosphate, glycerophosphoryl 494.17 Hydrophilic Signaling molecule (e.g., GPIP)
myo-Inositol-1-[2,3-bis(tetradecanoyloxy)propyl phosphate] Long-chain acyl (C14) 754.93 Highly lipophilic Membrane lipid/prodrug

*Estimated based on structural composition.

Key Observations:

Protective Group Strategies :

  • The target compound employs isopropylidene and benzyl groups, balancing lipophilicity with synthetic versatility. In contrast, Topiramate uses a sulfamate group for pharmacological activity , while acylated derivatives (e.g., ) prioritize membrane integration.
  • Phosphate-containing derivatives (e.g., ) are inherently hydrophilic and participate in intracellular signaling pathways.

Solubility: Benzyl and isopropylidene groups in the target compound reduce water solubility compared to phosphorylated derivatives , aligning it with lipid-rich environments. Long-chain acyl groups (e.g., tetradecanoyl in ) further enhance lipophilicity, favoring applications in lipid membranes.

Reactivity :

  • The benzyl groups in the target compound allow for catalytic hydrogenation, enabling selective deprotection—a feature absent in phosphate or sulfamate derivatives.

Q & A

Basic: What protective group strategies are optimal for synthesizing this compound, and how do they influence regioselectivity in subsequent phosphorylation reactions?

Answer:
The synthesis employs isopropylidene (1,2,4,5-positions) and benzyl (3,6-positions) groups as orthogonal protecting agents. The isopropylidene groups provide acid-labile protection, enabling selective deprotection under mild acidic conditions (e.g., 80% acetic acid at 80°C), while benzyl ethers remain intact . This strategy directs regioselective phosphorylation to free hydroxyls post-deprotection. For example, after acid hydrolysis of isopropylidene groups, phosphorylation at positions 1,2,4,5 can proceed using phosphitylating agents like chloro(diethoxy)phosphine, followed by oxidation and deprotection .

Advanced: How can researchers address low yields during coupling of enantiomerically pure inositol derivatives with phosphitylating agents?

Answer:
Low yields often arise from competing side reactions (e.g., hydrolysis of phosphityl intermediates). Key optimizations include:

  • Anhydrous conditions : Use dry solvents (e.g., THF, CH₂Cl₂) and inert atmospheres.
  • Stoichiometric control : Excess phosphitylating agent (1.5–2.0 equiv) ensures complete reaction.
  • Analytical monitoring : Track progress via ³¹P NMR to detect intermediate phosphite triesters and confirm oxidation to phosphates.
    Post-reaction, ion-exchange chromatography (e.g., DEAE-Sephadex) effectively isolates phosphorylated products, as demonstrated in the synthesis of myo-inositol tetrakisphosphates .

Basic: What spectroscopic techniques are critical for characterizing intermediates in the synthesis of this compound?

Answer:

  • ¹H/¹³C NMR : Assigns regiochemistry of protective groups. For example, benzyl protons appear as multiplets at δ 7.25–7.35 ppm, while isopropylidene methyl groups resonate as singlets near δ 1.3–1.5 ppm .
  • IR Spectroscopy : Confirms carbonyl stretches (e.g., benzoyl groups at ~1720 cm⁻¹) and ether linkages (C-O-C at ~1100 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+Na]⁺ peaks for intermediates with m/z 400–600) .

Advanced: How to resolve racemic mixtures of intermediates during enantioselective synthesis of derivatives?

Answer:
Diastereomeric resolution using chiral auxiliaries is effective. For example:

  • Coupling racemic intermediates with (S)-(+)-O-acetylmandelic acid forms diastereomeric esters separable via silica gel chromatography .
  • Hydrolysis of separated diastereomers yields enantiopure compounds (e.g., D- and L-myo-inositol derivatives with >98% ee). Absolute configurations are confirmed via polarimetry ([α]D²⁰ values) and X-ray crystallography .

Basic: What are the common side reactions during deprotection of isopropylidene groups, and how can they be minimized?

Answer:

  • Over-hydrolysis : Prolonged acid exposure may cleave benzyl ethers. Mitigate by using dilute HCl (0.1 M) in THF/water (4:1) at 0°C .
  • Ketal migration : Acidic conditions may shift isopropylidene groups. Control via short reaction times (<2 h) and monitoring by TLC .
    For selective deprotection, 80% acetic acid at 80°C removes isopropylidene groups without affecting benzyl ethers, as shown in the synthesis of DL-Ins(1,2,4,5)P₄ .

Advanced: How does the stereochemical configuration of this compound influence its biological activity in downstream applications?

Answer:
Enantiomeric purity dictates interactions with biomolecules. For example:

  • D-Ins(1,2,4,5)P₄ (derived from the D-enantiomer) mobilizes intracellular Ca²⁺ in platelets, while L-Ins(1,2,4,5)P₄ is inactive .
  • Stereochemical analysis via NOESY NMR and molecular docking reveals that axial/equatorial hydroxyl orientations determine binding affinity to proteins like phosphatidylinositol kinases .

Basic: What synthetic routes are available for introducing benzyl groups at positions 3 and 6 of myo-inositol?

Answer:

  • Benzylation : React myo-inositol derivatives with benzyl bromide (BnBr) in the presence of a base (e.g., NaH or Ag₂O) under anhydrous conditions. For regioselectivity, pre-protect 1,2,4,5-positions with isopropylidene groups to direct benzylation to 3,6-hydroxyls .
  • Silyl protection : Use tert-butyldiphenylsilyl (TBDPS) groups to temporarily block 3-OH, enabling sequential benzylation .

Advanced: What computational methods support the design of regioselective synthetic pathways for this compound?

Answer:

  • DFT calculations : Predict thermodynamic stability of intermediates, guiding protective group strategies. For example, isopropylidene groups stabilize chair conformations, favoring equatorial hydroxyl reactivity .
  • Molecular dynamics (MD) simulations : Model interactions between phosphitylating agents and free hydroxyls to optimize reaction trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.